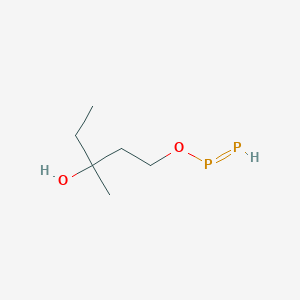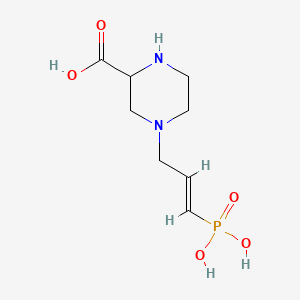
3-Hydroxy-3-methylpentyl phosphanylidenephosphinite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-methylpentyl phosphanylidenephosphinite involves several steps, starting from readily available starting materials. The key steps include:
Formation of the phosphanylidenephosphinite group: This is typically achieved through a reaction involving a phosphine and a suitable halide under controlled conditions.
Introduction of the hydroxy and methyl groups: These functional groups are introduced through subsequent reactions, often involving the use of protecting groups to ensure selective reactions at specific sites on the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions in bioreactors or chemical reactors, followed by purification steps such as crystallization or chromatography to isolate the desired product. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-hydroxy-3-methylpentyl phosphanylidenephosphinite undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Conditions often involve inert atmospheres and low temperatures.
Substitution: Common reagents include alkyl halides, nucleophiles, and electrophiles. Conditions vary widely depending on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions may yield phosphines or phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
3-hydroxy-3-methylpentyl phosphanylidenephosphinite has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the synthesis of other chemical compounds and materials, contributing to advancements in materials science and industrial chemistry
Wirkmechanismus
The mechanism of action of 3-hydroxy-3-methylpentyl phosphanylidenephosphinite involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal centers in coordination complexes and influencing their reactivity and stability. This interaction can modulate various biochemical pathways and cellular processes, leading to its observed effects in biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-hydroxy-3-methylbutyl phosphanylidenephosphinite
- 3-hydroxy-3-methylhexyl phosphanylidenephosphinite
- 3-hydroxy-3-methylpropyl phosphanylidenephosphinite
Uniqueness
3-hydroxy-3-methylpentyl phosphanylidenephosphinite is unique due to its specific structural features, including the length of its carbon chain and the presence of both hydroxy and methyl groups. These features contribute to its distinct reactivity and interactions with other molecules, setting it apart from similar compounds .
Eigenschaften
Molekularformel |
C6H14O2P2 |
|---|---|
Molekulargewicht |
180.12 g/mol |
IUPAC-Name |
3-methyl-1-phosphanylidenephosphanyloxypentan-3-ol |
InChI |
InChI=1S/C6H14O2P2/c1-3-6(2,7)4-5-8-10-9/h7,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
QGZAHEYJZLWZDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCOP=P)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-formyl-8-hydroxy-5-oxo-1H,2H,3H,4H,5H-chromeno[3,4-c]pyridine-3-carboximidamide](/img/structure/B10771949.png)

![7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10771952.png)
![1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[1-[[1-[2-formyl-2-(piperidine-1-carbonyl)piperidin-1-yl]-3-methyl-1-oxopent-4-en-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B10771958.png)
![(2E)-3-{3-chloro-4-[3-(3,5-dimethyladamantan-1-yl)-4-hydroxyphenyl]phenyl}prop-2-enoic acid](/img/structure/B10771966.png)

![2-[4-[2-[3-(3-methylbutanoyloxy)phenyl]acetyl]-8-(trifluoromethyl)-1,2,3,5-tetrahydropyrido[2,3-e][1,4]diazepin-5-yl]acetic acid](/img/structure/B10771989.png)


![(3R)-6-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfanyl-6-propan-2-ylphenoxy]-3,5-dihydroxyhexanoic acid](/img/structure/B10772019.png)
![(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-(benzoylamino)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B10772023.png)
![[(2R,3R,5S,6S,8R,9R,10R,13S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772040.png)
![(E,3R,5S)-7-[2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10772045.png)
![(3R)-6-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfanyl]-6-(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10772052.png)